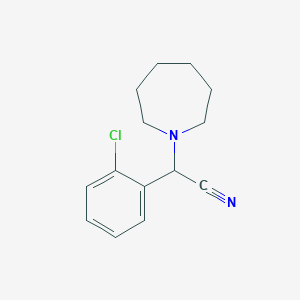![molecular formula C14H10N4OS B241253 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as PTA-659, is a chemical compound that has been the focus of scientific research in recent years due to its potential therapeutic properties. This compound has been studied extensively for its ability to target specific enzymes and pathways in the body, making it a promising candidate for the development of new drugs.
作用机制
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile works by targeting specific enzymes and pathways in the body. It has been shown to inhibit the activity of enzymes such as PDE4 and FAAH, which are involved in the regulation of inflammation and pain. By inhibiting these enzymes, 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile may be able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, which may be beneficial in the treatment of diseases such as arthritis and chronic pain. Additionally, 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments is that it has been shown to be highly selective for specific enzymes and pathways in the body. This makes it a promising candidate for the development of new drugs that target these enzymes and pathways. However, one limitation of using 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for the research on 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of research is the development of new drugs that target the enzymes and pathways that 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile inhibits. This could lead to the development of new drugs for the treatment of diseases such as arthritis, chronic pain, and neurological disorders.
Another area of research is the exploration of the potential side effects of 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. While 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to be highly selective for specific enzymes and pathways, it is possible that it may have unintended effects on other enzymes and pathways in the body. Further research is needed to determine the safety and efficacy of 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a potential therapeutic agent.
Conclusion
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been the focus of scientific research in recent years due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. While there are limitations to using 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments, it is a promising candidate for the development of new drugs that target specific enzymes and pathways in the body. Further research is needed to determine the safety and efficacy of 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a potential therapeutic agent.
合成方法
The synthesis of 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a complex process that involves several steps. The initial step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thienyllithium. This is then reacted with 5-aminooxazole-4-carbonitrile to form the intermediate compound, which is then reacted with 4-pyridinemethyl bromide to form the final product.
科学研究应用
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been the subject of several scientific studies, with researchers exploring its potential use in the treatment of various diseases. One study found that 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile was able to inhibit the activity of an enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. This suggests that 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile may have potential as an anti-inflammatory agent.
Another study found that 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile was able to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain and inflammation. This suggests that 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile may have potential as an analgesic agent.
属性
分子式 |
C14H10N4OS |
|---|---|
分子量 |
282.32 g/mol |
IUPAC 名称 |
5-(pyridin-4-ylmethylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H10N4OS/c15-8-11-13(17-9-10-3-5-16-6-4-10)19-14(18-11)12-2-1-7-20-12/h1-7,17H,9H2 |
InChI 键 |
GVZNFBMEBZHXAB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N |
规范 SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)


![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)


![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
